N,N-Diethyl-N',N'-dimethylethylenediamine
Overview
Description
N,N-Diethyl-N’,N’-dimethylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a colorless liquid with a fishy odor and is known for its use as a ligand in coordination chemistry. This compound features two secondary amine functional groups, making it a versatile reagent in various chemical reactions .
Mechanism of Action
Target of Action
N,N-Diethyl-N’,N’-dimethylethylenediamine, a complex organic compound, primarily targets metal ions and molecules in biological systems . It acts as a chelating agent, binding to metal ions to form coordination complexes . This interaction with metal ions plays a crucial role in its mechanism of action.
Mode of Action
The mode of action of N,N-Diethyl-N’,N’-dimethylethylenediamine involves the formation of coordination complexes with metal ions . The compound features two secondary amine functional groups that can donate electron pairs to metal ions, forming stable complexes . This interaction results in changes in the chemical environment of the metal ions, influencing their reactivity and other properties .
Biochemical Pathways
N,N-Diethyl-N’,N’-dimethylethylenediamine affects several biochemical pathways through its interaction with metal ions . For instance, it is used as a precursor to imidazolidines by condensation with ketones or aldehydes . Additionally, complexes of N,N-Diethyl-N’,N’-dimethylethylenediamine with copper (I) halides are used to catalyze C-N coupling reactions , indicating its role in influencing biochemical transformations.
Result of Action
The molecular and cellular effects of N,N-Diethyl-N’,N’-dimethylethylenediamine’s action are largely dependent on its interactions with metal ions and the resulting changes in their properties . For example, the formation of coordination complexes can influence the reactivity of metal ions, potentially affecting various cellular processes and reactions .
Action Environment
The action, efficacy, and stability of N,N-Diethyl-N’,N’-dimethylethylenediamine can be influenced by various environmental factors. These may include the presence of other molecules or ions, pH, temperature, and other conditions that can affect the compound’s ability to form coordination complexes and interact with its targets .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-N’,N’-dimethylethylenediamine is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It interacts with various enzymes and proteins to exert its effects . The nature of these interactions is complex and can involve binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity .
Cellular Effects
Given its role in the preparation of metal complexes, it may influence cell function by altering the availability or activity of these complexes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N,N-Diethyl-N’,N’-dimethylethylenediamine exerts its effects at the molecular level through its interactions with biomolecules . It can bind to enzymes and other proteins, potentially leading to changes in their activity . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Given its chemical stability, it is likely that its effects on cellular function would be consistent over time .
Metabolic Pathways
Given its structure and chemical properties, it may be metabolized by enzymes that process similar compounds .
Transport and Distribution
Given its chemical properties, it may be able to pass through cell membranes and distribute throughout the cell .
Subcellular Localization
Given its chemical properties, it may be able to distribute throughout the cell, potentially localizing in areas where its target enzymes and proteins are found .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N’,N’-dimethylethylenediamine can be synthesized through the reaction of ethylenediamine with diethylamine and dimethylamine. The reaction typically occurs in the presence of a solvent such as toluene and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-N’,N’-dimethylethylenediamine involves the continuous reaction of ethylenediamine with diethylamine and dimethylamine under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’,N’-dimethylethylenediamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of secondary amine groups.
Complexation Reactions: It acts as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically occurring under basic conditions.
Complexation: Metal salts such as copper(I) halides are used to form coordination complexes.
Major Products
Substitution Reactions: The major products are typically N-substituted derivatives of the original compound.
Complexation Reactions: The major products are metal-ligand complexes, which can be used as catalysts in various chemical processes.
Scientific Research Applications
N,N-Diethyl-N’,N’-dimethylethylenediamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but lacks the ethyl groups, making it less sterically hindered.
N,N-Diethylethylenediamine: Similar but lacks the methyl groups, affecting its reactivity and binding properties.
Uniqueness
N,N-Diethyl-N’,N’-dimethylethylenediamine is unique due to the presence of both ethyl and methyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective as a ligand in forming stable and selective metal complexes .
Properties
IUPAC Name |
N',N'-diethyl-N,N-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-10(6-2)8-7-9(3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZJEQIDOFUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059553 | |
Record name | 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-10-4 | |
Record name | N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Dimethylethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-N',N'-dimethylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T3HHX2LDZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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